N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide
Overview
Description
N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide is a chemical compound that is widely used in scientific research for its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Characterization : This compound has been synthesized and characterized in various studies, revealing its structure and properties. For instance, it has been synthesized unexpectedly in certain reactions and characterized using various spectroscopic and X-ray diffraction methods (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
- Structural Analysis : Detailed structural analysis has been conducted using different spectroscopic tools and computational studies, providing insights into its molecular structure and electronic properties (P. Murthy et al., 2018).
Potential Therapeutic Applications
- Anticancer Properties : Some studies have explored the anticancer properties of compounds structurally similar to N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide. For example, certain sulfonamide derivatives have shown promise in inhibiting the growth of cancer cells (Cheng De-ju, 2015).
- Antibacterial and Anti-inflammatory Applications : Research has also been conducted on the antibacterial and anti-inflammatory potential of related sulfonamide molecules. This includes studies on their effectiveness against various bacterial strains and their inhibitory action on enzymes like lipoxygenase (M. Abbasi et al., 2017).
Miscellaneous Applications
- Chemical Synthesis and Reactions : The compound and its derivatives have been used in various chemical syntheses and reactions, such as the synthesis of benzonitriles and the study of their reaction mechanisms (P. Anbarasan, Neumann, & Beller, 2011).
- Computational and Spectroscopic Studies : Computational studies and spectroscopic analysis have been performed on this compound and its derivatives to understand their molecular interactions, structure-activity relationships, and reaction mechanisms (M. Karakaya et al., 2015).
properties
IUPAC Name |
3-bromo-N,N,4-trimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7-4-5-8(6-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPZZSIJSKYSNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428446 | |
Record name | 3-Bromo-N,N,4-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide | |
CAS RN |
850429-72-0 | |
Record name | 3-Bromo-N,N,4-trimethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850429-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N,N,4-trimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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